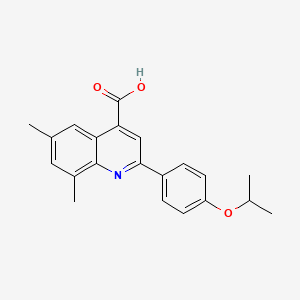

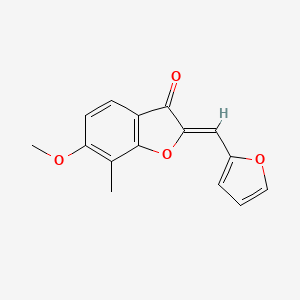

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), demonstrate the potential utility of quinoline derivatives in the development of sensitive caging groups for biological applications. These groups, including BHQ, exhibit high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use due to their increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).

Synthetic Routes to Quinazoline Derivatives

Research into the reactions of hydroxyglycine with 2-aminobenzophenones leading to the formation of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids showcases a method for synthesizing quinazoline derivatives, which are valuable in various chemical and pharmaceutical fields. These compounds can be converted into quinazoline derivatives through rearrangement and oxidation, indicating the versatility of quinoline structures in synthetic chemistry (Hoefnagel et al., 1993).

Synthesis of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinoline compounds, synthesized from precursors like (m-methoxyphenyl)acetic acid, are crucial in the development of a broad range of bioactive molecules. These compounds, forming dimers through hydrogen bonds in their crystalline state, are foundational in synthesizing various tetrahydroisoquinoline derivatives with potential biological activities (Choudhury & Row, 2002).

Crystal Forms and Solvent Effects

The study of different crystal forms of diquinoline derivatives and their formation based on solvent choice highlights the significance of quinoline derivatives in understanding the principles of crystal engineering and the effects of intermolecular interactions on crystal structures. This research offers insights into the design of materials with specific physical properties (Alshahateet et al., 2015).

Antagonism of the NMDA Receptor

Quinoline derivatives, such as 2-carboxy-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. This research underscores the potential therapeutic applications of quinoline derivatives in designing drugs to modulate neurotransmitter systems, particularly in neurological disorders (Carling et al., 1992).

作用機序

Target of Action

It is known that boronic acids and their esters, which this compound may be related to, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters, which this compound may be related to, are known to interact with their targets through a process called transmetalation . This process involves the transfer of a group (in this case, the boronic acid or ester) from one metal to another.

Biochemical Pathways

Boronic acids and their esters, which this compound may be related to, are known to be involved in various biochemical pathways, particularly as boron-carriers suitable for neutron capture therapy .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is measured as Log Po/w (iLOGP): 2.13 .

Result of Action

Boronic acids and their esters, which this compound may be related to, are known to have various effects depending on their specific targets and the biochemical pathways they affect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters are only marginally stable in water . Therefore, the presence of water and the pH of the environment can significantly influence the stability and, consequently, the efficacy of these compounds .

特性

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBQWHGTQDBCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2954877.png)

![rac-tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)

![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954885.png)

![2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2954886.png)

![Methyl 6-[(4-methylbenzenesulfonyl)oxy]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2954889.png)

![3-(3,4-dimethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2954890.png)

![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)